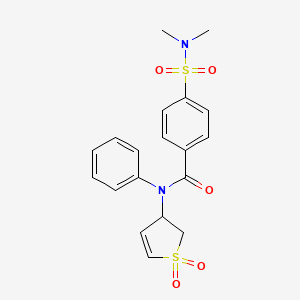

![molecular formula C26H44Cl2FeP2Pd B2752752 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) CAS No. 95408-45-0](/img/structure/B2752752.png)

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a catalyst used in Suzuki-cross coupling reactions, which involve the reaction of aromatic halides with methyliminodiacetic acid derivatives . It is also used as a catalyst for the preparation of chalcones .

Synthesis Analysis

This compound is a preformed catalyst synthesized by a group of researchers at Johnson Matthey’s Catalysis and Chiral Technologies . It is an active catalyst for various Pd catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular formula of Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is C26H44Cl2FeP2Pd . The SMILES string representation is [Fe].Cl[Pd]Cl.CC©©P(c1cccc1)C©©C.CC©©P(c1cccc1)C©©C .Chemical Reactions Analysis

As a catalyst, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) participates in Suzuki and Heck reactions . It is also used in the preparation of (bisphosphinometallocene)-palladium(II) chloride complexes, which are used as a starting material for the Buchwald-Hartwig reaction .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 651.75 g/mol . It has a melting point of 203-208 °C and should be stored at a temperature below -20°C .Scientific Research Applications

- Application : These reactions involve the coupling of aromatic halides (such as aryl chlorides or bromides) with methyliminodiacetic acid derivatives (MIDA boronates). The process leads to the formation of biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .

- Application : Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) catalyzes the preparation of chalcones from aromatic halides and α,β-unsaturated ketones. Chalcones have applications in drug discovery and natural product synthesis .

- Application : Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) serves as a starting material for the synthesis of (bisphosphinometallocene)-palladium(II) chloride complexes. These complexes play a crucial role in the Buchwald-Hartwig amination, allowing efficient coupling of aryl halides with amines .

- Application : PdCl₂(dtbpF) enables Suzuki cross-coupling reactions at room temperature without the need for organic solvents. This environmentally friendly approach expands the scope of accessible substrates and simplifies reaction conditions .

- Application : Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) contributes to the development of new synthetic methodologies, making it a valuable tool for organic chemists .

Suzuki Cross-Coupling Reactions

Chalcone Synthesis

Buchwald-Hartwig Reaction

Room-Temperature Suzuki Couplings

Catalysis in Organic Synthesis

Materials Science and Ligand Design

Mechanism of Action

Target of Action

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), also known as PdCl2(dtbpf), is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, particularly in cross-coupling reactions .

Mode of Action

PdCl2(dtbpf) facilitates the cross-coupling reactions by acting as a catalyst . It interacts with its targets (the reactants) and accelerates the reaction without being consumed in the process . This results in the formation of the desired products more efficiently and rapidly .

Biochemical Pathways

As a catalyst, PdCl2(dtbpf) is involved in several types of cross-coupling reactions, including the Suzuki, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and fine chemicals .

Pharmacokinetics

Its solubility in various solvents such as dichloromethane and chloroform, and partial solubility in acetone, alcohols, tetrahydrofuran, and dioxane , can impact its availability in reactions.

Result of Action

The result of PdCl2(dtbpf)'s action is the efficient and rapid formation of the desired products in the reactions it catalyzes . For example, in Suzuki-cross coupling reactions, it facilitates the reaction of aromatic halides with methyliminodiacetic acid derivatives .

Action Environment

The action of PdCl2(dtbpf) can be influenced by various environmental factors. For instance, it is air-stable , which means it can maintain its catalytic activity in the presence of air. Its storage temperature (−20°C) can also impact its stability . Furthermore, the choice of solvent can affect its solubility and, consequently, its efficacy in catalyzing reactions .

Future Directions

Given its effectiveness as a catalyst in various reactions, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) could continue to be a valuable tool in chemical synthesis. Its use in Suzuki and Heck reactions, as well as in the preparation of chalcones, suggests potential for further applications in the development of new chemical compounds .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) involves the reaction of ferrocene with di-tert-butylphosphine to form 1,1-bis(di-tert-butylphosphino)ferrocene. This compound is then reacted with palladium chloride to form the final product.", "Starting Materials": ["Ferrocene", "Di-tert-butylphosphine", "Palladium chloride"], "Reaction": ["1. React ferrocene with di-tert-butylphosphine in the presence of a suitable solvent and a base to form 1,1-bis(di-tert-butylphosphino)ferrocene.", "2. Dissolve 1,1-bis(di-tert-butylphosphino)ferrocene in a suitable solvent and add palladium chloride to the solution.", "3. Heat the mixture under reflux for a suitable period of time.", "4. Cool the mixture and filter the resulting solid.", "5. Wash the solid with a suitable solvent and dry under vacuum to obtain Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)."] } | |

CAS RN |

95408-45-0 |

Product Name |

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) |

Molecular Formula |

C26H44Cl2FeP2Pd |

Molecular Weight |

651.75 |

InChI |

InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2 |

InChI Key |

JQZFOBWXNREQLO-UHFFFAOYSA-L |

SMILES |

CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)

![2,6-dimethoxy-N-[(2Z)-3-methyl-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide](/img/structure/B2752674.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)

![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2752680.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2752681.png)

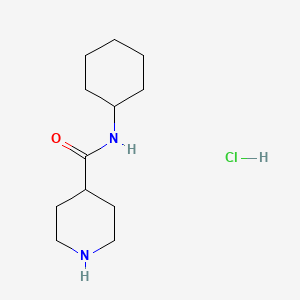

![N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2752683.png)

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2752684.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)

![Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride](/img/structure/B2752686.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2752687.png)